molecular formula C18H14F3NO3S B2714451 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097864-37-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2714451
CAS No.: 2097864-37-2
M. Wt: 381.37
InChI Key: ZIOXQEFOLWBKQI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety can produce primary amines .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
  • N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-14-5-3-12(4-6-14)17(23)22-10-15(13-7-9-26-11-13)16-2-1-8-24-16/h1-9,11,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOXQEFOLWBKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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